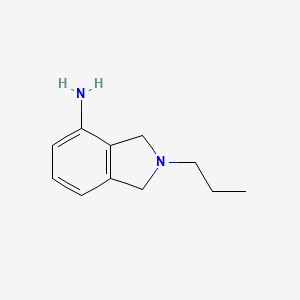

2-propyl-2,3-dihydro-1H-isoindol-4-amine

Description

Historical Context of Isoindole and Isoindoline Derivatives

The development of isoindoline chemistry traces its origins to the early recognition of isoindole as a fundamental heterocyclic system consisting of a benzene ring fused with pyrrole. Isoindole, known for more than a century, constitutes the regioisomer of the abundant 1H-indole heterocycle and has attracted scientists for decades due to its presence in several natural and pharmaceutical compounds. The fully reduced member of the isoindole family, termed isoindoline (2,3-dihydro-1H-isoindole), represents a crucial structural framework that forms the basis for numerous biologically active compounds.

The historical significance of isoindoline derivatives gained prominence particularly through their presence in pharmaceutically important molecules. The development of substituted isoindolines has garnered special attention from scientists because of their occurrence in numerous natural and pharmaceutical compounds, displaying diverse medicinal and biological activities including selective serotonin uptake inhibition, antitumor, diuretic, cytotoxic, hypertensive, and herbicidal activities. The most notable and controversial member among these compounds was thalidomide, a phthalimide-based drug that became infamous in the late 1950s due to its teratogenic effects when used by pregnant women.

The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982, marking a significant milestone in the natural product chemistry of this heterocyclic system. This discovery led to increased interest in the synthesis and characterization of various isoindole and isoindoline derivatives, establishing the foundation for modern research into compounds such as 2-propyl-2,3-dihydro-1H-isoindol-4-amine.

Chemical Classification and Nomenclature

2-Propyl-2,3-dihydro-1H-isoindol-4-amine belongs to the class of heterocyclic organic compounds specifically categorized as isoindoline derivatives. The compound exhibits a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, which places it within the broader family of heterocyclic compounds where atoms of at least two different elements serve as members of the ring structure.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name 2-propyl-2,3-dihydro-1H-isoindol-4-ylamine accurately describing its structural features. The molecular formula C₁₁H₁₆N₂ indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 176.26 grams per mole. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation as CCCN1CC2=C(C1)C(=CC=C2)N, which provides a linear representation of its connectivity.

The International Chemical Identifier for this compound is InChI=1S/C11H16N2/c1-2-6-13-7-9-4-3-5-11(12)10(9)8-13/h3-5H,2,6-8,12H2,1H3, with the corresponding InChI Key JBIZIGZHQMDVHR-UHFFFAOYSA-N serving as a unique identifier for database searches and chemical registration. These standardized identifiers facilitate accurate communication and identification of the compound across different research platforms and chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Chemical Abstracts Service Number | 1099677-96-9 |

| International Union of Pure and Applied Chemistry Name | 2-propyl-2,3-dihydro-1H-isoindol-4-ylamine |

| InChI Key | JBIZIGZHQMDVHR-UHFFFAOYSA-N |

| Physical Form | Powder |

| Purity | 95% |

Significance in Heterocyclic Chemistry Research

The significance of 2-propyl-2,3-dihydro-1H-isoindol-4-amine in heterocyclic chemistry research stems from its unique structural features that combine the stability of the isoindoline framework with the reactivity potential of both amino and alkyl substituents. Isoindoline derivatives have demonstrated remarkable range of biological activities, making them attractive targets for medicinal chemistry research and pharmaceutical development. The compound serves as an important representative of substituted isoindolines, which have found applications as mental disorder treatment agents, bronchodilators, N-methyl-D-aspartate agonists, multidrug resistance reversal agents, and fibrinogen receptor antagonists.

Research into isoindoline derivatives has revealed their potential as building blocks for more complex molecular architectures. The synthesis of substituted isoindolines typically involves condensation reactions of aromatic primary amines with maleic anhydride or similar derivatives, leading to the formation of the isoindoline scaffold through cyclization processes. This synthetic accessibility, combined with the structural diversity achievable through various substitution patterns, makes compounds like 2-propyl-2,3-dihydro-1H-isoindol-4-amine valuable for exploring structure-activity relationships in drug discovery programs.

The amino group present at the 4-position of 2-propyl-2,3-dihydro-1H-isoindol-4-amine provides opportunities for further chemical modifications through various reaction pathways. The compound can undergo oxidation reactions to form corresponding N-oxides using agents like hydrogen peroxide, while reduction reactions can yield various amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride. Additionally, the amino group can participate in nucleophilic substitution reactions, expanding the potential for creating diverse chemical libraries based on this scaffold.

Contemporary research has also focused on the development of stable isoindole derivatives that can be isolated and characterized using standard laboratory techniques. The synthesis of sterically protected isoindoles from ortho-phthalaldehyde has demonstrated the feasibility of creating stable and isolable isoindole compounds, representing significant advances in the field. These developments have direct relevance to the study of 2-propyl-2,3-dihydro-1H-isoindol-4-amine and related compounds, as they provide methodological frameworks for synthesis and characterization.

Structural Relationship to Other Isoindoline Compounds

2-Propyl-2,3-dihydro-1H-isoindol-4-amine exhibits important structural relationships to other members of the isoindoline family, sharing the fundamental bicyclic framework while differing in its specific substitution pattern. The parent isoindoline compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with the nitrogen atom positioned at the 2-position of the five-membered ring, distinguishing it from indoline where the nitrogen occupies the 1-position.

Within the broader family of isoindoline derivatives, several structurally related compounds demonstrate the versatility of this heterocyclic system. Isoindoline-1,3-dione derivatives, also known as phthalimides, represent an important subset where carbonyl groups are attached to the heterocyclic ring. These compounds have shown significant biological activities, including cyclooxygenase inhibitory properties and potential applications in treating neurodegenerative disorders. The structural relationship between 2-propyl-2,3-dihydro-1H-isoindol-4-amine and these compounds lies in their shared isoindoline core, although the functional group modifications lead to different chemical and biological properties.

Clinical drugs containing the isoindoline heterocycle core provide additional examples of structurally related compounds. Thalidomide, pomalidomide, apremilast, lenalidomide, and other pharmaceutical agents all incorporate variations of the isoindoline framework. These compounds demonstrate how modifications to the basic isoindoline structure can lead to diverse pharmacological properties, highlighting the importance of understanding structure-activity relationships within this chemical family.

The relationship between 2-propyl-2,3-dihydro-1H-isoindol-4-amine and naturally occurring isoindole-containing compounds further illustrates the significance of this structural class. Natural products such as indolocarbazoles, macrocyclic polyketides, aporhoeadane alkaloids, and meroterpenoids from Stachybotrys species all contain isoindole or modified isoindole skeletons. While these natural products often exhibit more complex structures incorporating additional ring systems or functional groups, they share the fundamental benzopyrrole framework that characterizes 2-propyl-2,3-dihydro-1H-isoindol-4-amine.

| Compound Class | Structural Features | Key Differences from 2-Propyl-2,3-Dihydro-1H-Isoindol-4-Amine |

|---|---|---|

| Parent Isoindoline | Unsubstituted bicyclic framework | Lacks propyl and amino substituents |

| Phthalimides | Isoindoline-1,3-dione core | Contains carbonyl groups instead of amino functionality |

| Clinical Isoindoline Drugs | Various substituted isoindoline frameworks | Different substitution patterns and additional ring systems |

| Natural Isoindole Products | Modified isoindole skeletons | Complex polycyclic structures with additional functional groups |

Recent synthetic developments have also produced novel isoindoline derivatives that share structural similarities with 2-propyl-2,3-dihydro-1H-isoindol-4-amine. Phosphorus-substituted stable isoindoles, prepared using the ortho-phthalaldehyde method, demonstrate how different substituents can be incorporated into the isoindoline framework while maintaining structural stability. These compounds provide valuable insights into the effects of various substituents on the chemical and physical properties of isoindoline derivatives.

The synthesis and characterization of 1-alkylthio-2-alkyl-substituted isoindoles using three-component coupling reactions have revealed additional structural possibilities within the isoindoline family. These compounds, while incorporating different substituents than those found in 2-propyl-2,3-dihydro-1H-isoindol-4-amine, demonstrate the general synthetic strategies that can be applied to create diverse isoindoline derivatives with tailored properties for specific research applications.

Properties

IUPAC Name |

2-propyl-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-13-7-9-4-3-5-11(12)10(9)8-13/h3-5H,2,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIZIGZHQMDVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Propyl-2,3-dihydro-1H-isoindol-4-amine is a compound with potential biological activities attributed to its isoindole structure. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C12H15N

- Molecular Weight : 176.26 g/mol

- Structure : The compound features a five-membered ring containing nitrogen and carbon atoms, characteristic of isoindole derivatives.

Biological Activities

Research indicates that 2-propyl-2,3-dihydro-1H-isoindol-4-amine may exhibit various biological activities similar to other isoindole derivatives. Notably, isoindoles are known for their diverse pharmacological properties, including:

- Anticonvulsant Activity : Isoindole derivatives have been studied for their potential to mitigate seizures.

- Antitumor Properties : Some isoindole compounds demonstrate efficacy against various cancer cell lines.

- Antibacterial Effects : The antibacterial potential of isoindoles has been documented, suggesting a role in combating bacterial infections.

Comparative Analysis of Isoindole Derivatives

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Methylisoindole | C10H9N | Methyl substitution at position 2 | Antidepressant properties |

| N-propyl-2,3-dihydro-1H-inden-2-amine | C12H17N | Contains an indene structure | Antitumor activity |

| 1H-Pyrrolo[1,2-a]imidazole derivative | C8H8N | Contains a pyrrole ring | Cognitive enhancement |

| 2-Propyl-2,3-dihydro-1H-isoindol-4-amine | C12H15N | Unique substitution pattern on the isoindole framework | Potential lead in drug development |

The unique substitution pattern of 2-propyl-2,3-dihydro-1H-isoindol-4-amine may confer distinct biological activities compared to its analogs, making it a valuable candidate for targeted therapeutic applications.

Study on Isoindole Derivatives

A study highlighted the synthesis and biological evaluation of various isoindole derivatives, including those structurally related to 2-propyl-2,3-dihydro-1H-isoindol-4-amine. The findings suggested that these compounds could act as effective agents in treating ischemic strokes by improving neurobehavioral outcomes and reducing oxidative stress in animal models .

While specific mechanisms for 2-propyl-2,3-dihydro-1H-isoindol-4-amine remain under investigation, similar compounds have shown interactions with multiple biochemical pathways:

- Platelet Aggregation Inhibition : Some derivatives exhibit strong inhibitory effects on platelet aggregation, which is crucial in preventing thrombus formation during ischemic events.

Synthesis Methods

The synthesis of 2-propyl-2,3-dihydro-1H-isoindol-4-amine can be achieved through several established methods involving the functionalization of isoindole frameworks. These methods highlight the versatility of isoindolinone frameworks in organic synthesis and their utility in creating diverse chemical libraries.

Future Directions

Given the promising biological activities associated with isoindole derivatives, further empirical studies are necessary to elucidate the specific mechanisms of action for 2-propyl-2,3-dihydro-1H-isoindol-4-amine. Potential research directions include:

- In Vitro Studies : Assessing the compound's effects on various cellular processes.

- In Vivo Studies : Evaluating therapeutic efficacy in disease models.

- Mechanistic Studies : Investigating specific biochemical pathways affected by the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural analogs based on substituents and physicochemical properties:

Key Observations :

- Methoxypropyl analogs improve solubility due to the ether oxygen but are discontinued, suggesting synthetic or stability challenges .

- Salt Forms : Hydrochloride salts (e.g., isoindolin-4-amine dihydrochloride) are more commonly studied, likely due to improved crystallinity and bioavailability .

- Commercial Availability : Branched alkyl derivatives (e.g., 2-(3-methylbutan-2-yl)-isoindol-4-amine) are marketed, indicating feasible synthesis routes .

Preparation Methods

Bromomethylation of Nitrobenzoate Derivatives

One of the initial steps involves the preparation of methyl 2-bromomethyl-3-nitrobenzoate from 2-methyl-3-nitrobenzoate via catalytic bromination under ultraviolet light in carbon tetrachloride solvent. This reaction requires prolonged reflux and UV exposure, which presents difficulties in labor protection and industrial scale-up due to mercury lamp use and low yield.

Formation of Aminoglutarimide Intermediates

N-benzyloxycarbony-L-glutamine is reacted with N,N′-carbonyldiimidazole in tetrahydrofuran (THF) under reflux for 24 hours to yield N-benzyloxycarbony-aminoglutarimide. This step suffers from low purity and extraction difficulties due to long reaction times and high temperatures.

Cyclization to Isoindoline Core

After obtaining intermediate compounds (e.g., of Formula IV), cyclization is induced by heating in the presence or absence of formamide or methanesulfonic acid. If amino groups are protected (R2 ≠ hydrogen), deprotection precedes cyclization to yield the target isoindoline compound (Formula I).

Alternative Synthetic Routes and Conditions

Reaction with 3-Aminopiperidine-2,6-dione Salts

Another process involves reacting a precursor (compound of Formula Ia) with 3-aminopiperidine-2,6-dione hydrochloride in the presence of an organic base such as triethylamine and a solvent like acetic acid at elevated temperature (~120°C). This method is used for preparing related isoindoline-1,3-dione compounds but provides insight into the reactivity and conditions applicable to isoindoline derivatives.

Hydrolysis and Deprotection Steps

Hydrolysis of dimethyl 3-amino-4-hydroxyphthalate to 3-amino-4-hydroxyphthalic acid is performed under basic conditions (using sodium hydroxide or other inorganic bases) to remove methyl carboxyl protecting groups. This step is critical for preparing hydroxylated intermediates that can be further cyclized or functionalized.

Purification and Industrial Considerations

- Purification often requires multiple rounds of column chromatography, which complicates scale-up and increases costs.

- The use of ultraviolet light and mercury lamps for bromination poses safety and labor protection challenges.

- The long reflux times and high temperatures in some steps reduce throughput and yield.

- Novel methods have been developed to overcome these limitations by optimizing reaction conditions and using alternative catalysts or solvents.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Challenges | Notes |

|---|---|---|---|

| Bromomethylation | 2-methyl-3-nitrobenzoate, CCl4, UV light, catalytic bromination | Low yield, long time, UV safety | Difficult for industrial scale |

| Aminoglutarimide formation | N-benzyloxycarbony-L-glutamine, N,N′-carbonyldiimidazole, THF reflux 24h | Low purity, extraction difficulty | High temperature and long reflux |

| Cyclization | Heating with formamide or methanesulfonic acid | Requires deprotection if R2 ≠ H | Key step for isoindoline ring formation |

| Reaction with aminopiperidine | 3-aminopiperidine-2,6-dione hydrochloride, triethylamine, acetic acid, 120°C | Elevated temperature needed | Provides related isoindoline derivatives |

| Hydrolysis of protected acids | Sodium hydroxide or other bases, aqueous conditions | Control of deprotection | Prepares hydroxy intermediates |

| Purification | Multiple column chromatography | Labor-intensive, scale-up issues | Impacts industrial feasibility |

Research Findings and Optimization Insights

- The classical bromomethylation method, while effective, is hindered by safety and scalability issues, prompting research into alternative catalytic systems or photochemical setups that reduce UV exposure hazards.

- Prolonged refluxing in THF for aminoglutarimide formation lowers yield and complicates purification; thus, alternative coupling reagents or microwave-assisted synthesis have been explored in related literature to shorten reaction times and improve purity.

- Cyclization efficiency improves when carried out in methanesulfonic acid or formamide, which act both as solvents and catalysts, facilitating ring closure under milder conditions.

- Using organic bases like triethylamine in acetic acid solvent at elevated temperature allows for efficient coupling with aminopiperidine derivatives, suggesting similar conditions could be adapted for 2-propyl-2,3-dihydro-1H-isoindol-4-amine synthesis.

- Protecting group strategies are critical for controlling regioselectivity and functional group compatibility during synthesis, with methyl, ethyl, and benzyl groups commonly employed and removed under basic or acidic hydrolysis conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.